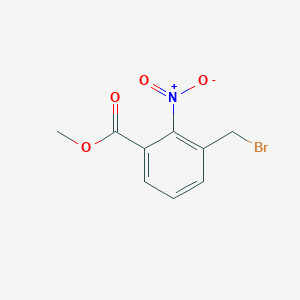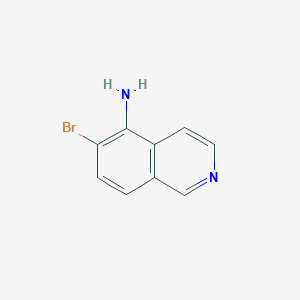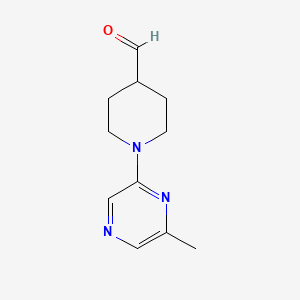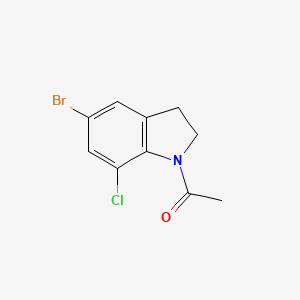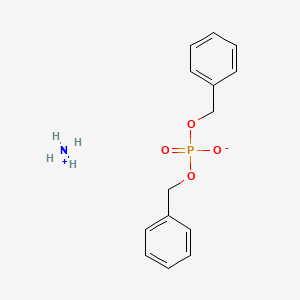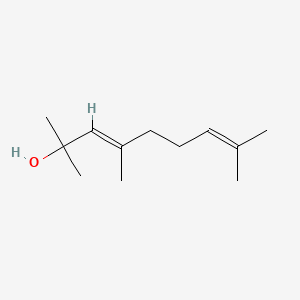
(3E)-2,4,8-Trimethylnona-3,7-dien-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans- And cis-2, 4, 8-trimethyl-3, 7-nona-dien-2-ol belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle. trans- And cis-2, 4, 8-trimethyl-3, 7-nona-dien-2-ol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, trans- and cis-2, 4, 8-trimethyl-3, 7-nona-dien-2-ol is primarily located in the membrane (predicted from logP) and cytoplasm. trans- And cis-2, 4, 8-trimethyl-3, 7-nona-dien-2-ol has a fruity taste.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
(3E)-2,4,8-Trimethylnona-3,7-dien-2-OL, a compound involving dienes, has been studied extensively in various synthetic and chemical reactions. Research includes the preparation of 3-trimethylsilyl-4-en-1-one types of compounds from 3-trimethylsilylallyl alcohol, with potential conversions to cyclization products and dienone compounds (Kuwajima, Tanaka, & Atsumi, 1979). Moreover, studies on diarylbutadienes, structurally related to (3E)-2,4,8-Trimethylnona-3,7-dien-2-OL, have revealed insights into their absorption and fluorescence properties in various media, providing valuable information for applications in material science and chemistry (Singh & Kanvah, 2000).
Catalytic Processes and Cycloadditions
The compound has applications in catalytic processes, notably in palladium-catalyzed trimethylenemethane cycloadditions. This technique enables the formation of complex structures, such as exomethylene cyclopentanes, which are significant in pharmaceutical and agrochemical industries (Trost & Debien, 2015). Another study highlights the synthesis of hexahydroindenones through Diels–Alder cycloaddition, demonstrating the versatility of diene compounds in complex chemical syntheses (Wada, Fujiwara, Kanemasa, & Tsuge, 1987).
Organic Synthesis and Functionalization
Research in organic synthesis shows the utility of diene compounds in creating functionalized organic molecules. For example, the regioselective addition of 1-trimethylsilyloxy-1-methoxy-1,3-dienes to aldonitrones catalyzed by trimethylsilyl triflate has been reported, emphasizing the ability to manipulate diene structures for specific organic reactions (Camiletti, Dhavale, Donati, & Trombini, 1995).
Photocatalysis and Metathesis Reactions
The compound's applications extend to photocatalysis and metathesis reactions. Notably, enantioselective radical carbocyanation of 1,3-dienes via photocatalytic generation of allylcopper complexes is a breakthrough, allowing for the creation of chiral products from simple dienes (Lu et al., 2021). Additionally, Z-selective cross-metathesis of 3E-1,3-dienes has been optimized for synthetic applications, demonstrating the adaptability of diene compounds in complex synthetic pathways (Luo et al., 2016).
Propiedades
Número CAS |
479547-57-4 |
|---|---|
Nombre del producto |
(3E)-2,4,8-Trimethylnona-3,7-dien-2-OL |
Fórmula molecular |
C12H22O |
Peso molecular |
182.3 g/mol |
Nombre IUPAC |
(3E)-2,4,8-trimethylnona-3,7-dien-2-ol |
InChI |
InChI=1S/C12H22O/c1-10(2)7-6-8-11(3)9-12(4,5)13/h7,9,13H,6,8H2,1-5H3/b11-9+ |
Clave InChI |
BPIALUCKEZWHIF-PKNBQFBNSA-N |
SMILES isomérico |
CC(=CCC/C(=C/C(C)(C)O)/C)C |
SMILES |
CC(=CCCC(=CC(C)(C)O)C)C |
SMILES canónico |
CC(=CCCC(=CC(C)(C)O)C)C |
Densidad |
0.858-0.864 |
Descripción física |
Clear, colourless liquid; Fruity aroma |
Solubilidad |
Insoluble in water; soluble in non-polar organic solvents Soluble (in ethanol) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



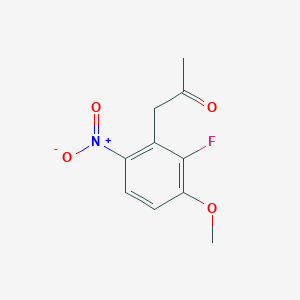
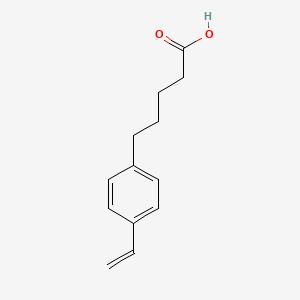
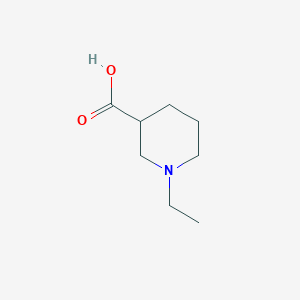
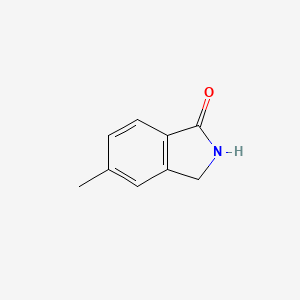
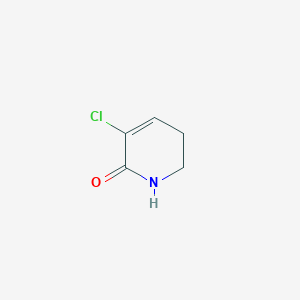
![3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1603152.png)
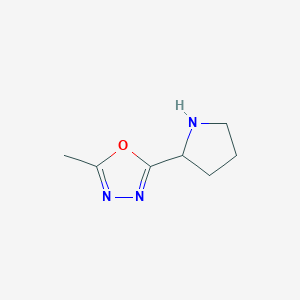
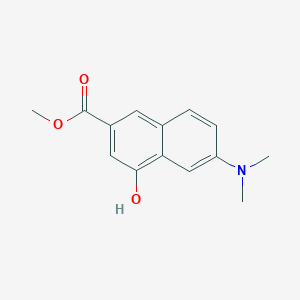
![1-(2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B1603157.png)
